3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde
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Overview
Description
3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom attached to the furan ring and an aldehyde group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with furan in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid.
Reduction: 3-Chlorofuro[3,2-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the fused ring system can engage in π-π interactions with aromatic residues, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde
- 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde
- Pyridine-2-carbaldehyde
Uniqueness
3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom enhances its electrophilicity, making it a versatile intermediate for further functionalization.
Properties
Molecular Formula |
C8H4ClNO2 |
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Molecular Weight |
181.57 g/mol |
IUPAC Name |
3-chlorofuro[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-8-5-3-10-2-1-6(5)12-7(8)4-11/h1-4H |
InChI Key |
BWRLHQAJKFQQNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2Cl)C=O |
Origin of Product |
United States |
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